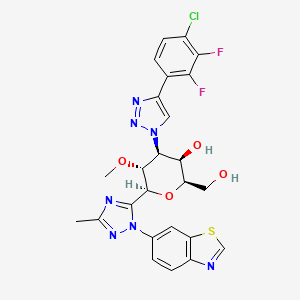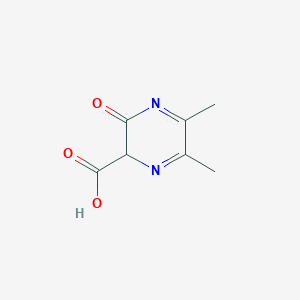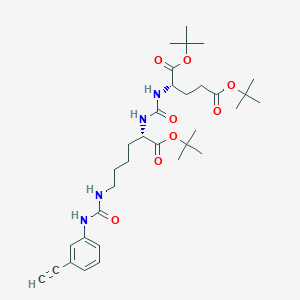
Galectin-3-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galectin-3-IN-3 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a protein involved in various physiological and pathological processes. Galectin-3 is known for its role in cell-cell adhesion, cell-matrix interactions, immune response modulation, and apoptosis regulation. The inhibition of galectin-3 has been explored for therapeutic applications in diseases such as cancer, fibrosis, and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Galectin-3-IN-3 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards galectin-3. This step often involves selective halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Galectin-3-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the role of galectin-3 in biochemical pathways and to develop new synthetic methodologies for galectin inhibitors.
Biology: Employed in cell-based assays to investigate the biological functions of galectin-3, including its role in cell adhesion, migration, and apoptosis.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, fibrosis, and chronic inflammation. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting galectin-3-related pathologies .
Mecanismo De Acción
Galectin-3-IN-3 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycosylated ligands on cell surfaces. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include:
Inhibition of cell-cell and cell-matrix interactions: By blocking galectin-3, this compound prevents the formation of cell aggregates and the attachment of cells to the extracellular matrix.
Modulation of immune response: this compound can alter the activity of immune cells, reducing inflammation and promoting immune tolerance.
Induction of apoptosis: In cancer cells, this compound can trigger programmed cell death by disrupting galectin-3’s anti-apoptotic functions
Comparación Con Compuestos Similares
Galectin-3-IN-3 is part of a broader class of galectin inhibitors, each with unique structural features and biological activities. Similar compounds include:
Galectin-3-IN-1: Another potent inhibitor with a different core structure, offering alternative binding interactions with galectin-3.
Galectin-3-IN-2: Known for its higher selectivity towards galectin-3 compared to other galectins, making it a valuable tool for studying galectin-3-specific functions.
Galectin-3-IN-5: A recently developed inhibitor with improved pharmacokinetic properties, enhancing its potential for clinical use .
Propiedades
Fórmula molecular |
C25H22ClF2N7O4S |
|---|---|
Peso molecular |
590.0 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-6-[2-(1,3-benzothiazol-6-yl)-5-methyl-1,2,4-triazol-3-yl]-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-2-(hydroxymethyl)-5-methoxyoxan-3-ol |
InChI |
InChI=1S/C25H22ClF2N7O4S/c1-11-30-25(35(32-11)12-3-6-15-18(7-12)40-10-29-15)24-23(38-2)21(22(37)17(9-36)39-24)34-8-16(31-33-34)13-4-5-14(26)20(28)19(13)27/h3-8,10,17,21-24,36-37H,9H2,1-2H3/t17-,21+,22+,23-,24-/m1/s1 |
Clave InChI |
UWRDJBIKYULHHZ-JQSHXNIYSA-N |
SMILES isomérico |
CC1=NN(C(=N1)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
SMILES canónico |
CC1=NN(C(=N1)C2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)

![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)

![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)



![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)


![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
